molecular formula C13H24N4 B15311184 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine

1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine

Cat. No.: B15311184
M. Wt: 236.36 g/mol
InChI Key: OOPHDBNHXUZHMH-UHFFFAOYSA-N
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Description

1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, which is connected to a piperazine ring through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-4-pyrazolecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl)piperazine
  • 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Uniqueness

1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl linker connecting it to the piperazine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H24N4

Molecular Weight

236.36 g/mol

IUPAC Name

1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]piperazine

InChI

InChI=1S/C13H24N4/c1-4-17-12(3)13(11(2)15-17)5-8-16-9-6-14-7-10-16/h14H,4-10H2,1-3H3

InChI Key

OOPHDBNHXUZHMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCN2CCNCC2)C

Origin of Product

United States

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